Sp-cAMPS

Description

RP-cAMP-S is a protein kinase A inhibitor; SP-cAMP-S is a protein kinase A agonist

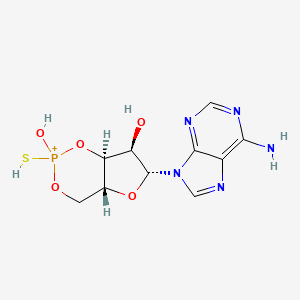

Structure

3D Structure

Propriétés

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sp-cAMPS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, cell-permeable, and phosphodiesterase-resistant analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a selective activator of cAMP-dependent Protein Kinase A (PKA). Detailed quantitative data on its interactions with PKA and phosphodiesterases (PDEs) are presented, along with step-by-step experimental protocols for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and applications in research and drug development.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a critical second messenger that mediates a vast array of physiological processes, including metabolism, gene transcription, and cell proliferation and differentiation.[1] The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[2] The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that exists as an inactive heterotetramer composed of two regulatory (R) and two catalytic (C) subunits.[3] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3]

This compound is a phosphorothioate analog of cAMP, where one of the non-bridging oxygen atoms in the cyclic phosphate moiety is replaced by a sulfur atom in the Sp configuration. This modification confers several key properties that make it an invaluable tool in signal transduction research:

-

PKA Activation: this compound is a potent agonist of PKA, effectively mimicking the action of endogenous cAMP.

-

Phosphodiesterase Resistance: The phosphorothioate modification renders this compound significantly more resistant to hydrolysis by PDEs compared to cAMP, leading to a sustained activation of cAMP-dependent pathways.[4]

-

Cell Permeability: this compound exhibits moderate cell permeability, allowing for its use in intact cell systems. More lipophilic derivatives, such as Sp-8-Br-cAMPS, show even greater cell permeability.

Mechanism of Action: Activation of Protein Kinase A

The canonical mechanism of PKA activation involves the cooperative binding of four molecules of cAMP to the two regulatory subunits (R) of the inactive PKA holoenzyme (R₂C₂). This binding event induces a conformational change in the R subunits, reducing their affinity for the catalytic (C) subunits.[3] Consequently, the active C subunits are released and can then phosphorylate their downstream target proteins on serine or threonine residues.[3]

This compound activates PKA through the same fundamental mechanism. It binds to the cAMP-binding domains on the PKA regulatory subunits, causing the dissociation of the catalytic subunits and subsequent kinase activation.[5] There are two major isoforms of the PKA regulatory subunit, RI and RII, each with α and β subtypes (RIα, RIβ, RIIα, RIIβ), leading to different PKA holoenzyme compositions with distinct biochemical properties and tissue distributions.[3]

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data for the interaction of this compound and related analogs with PKA and PDEs.

Table 1: Activation of PKA Isoforms by cAMP Analogs

| Analog | PKA Isoform | Parameter | Value | Reference |

| This compound | Type II | Relative EC₅₀ | ~10-fold higher than cAMP | [5] |

| Sp-8-Br-cAMPS | Not specified | EC₅₀ | 203 µM | |

| Sp-5,6-DCl-cBiMPS | Type I & II | Kₐ | Potent activator | [4] |

| N⁶-Benzoyl-cAMP | Not specified | Kₐ | Not specified | N/A |

| 8-Piperidino-cAMP[S] (Sp) | Type I & II | Activator | Yes | [6] |

Table 2: Inhibition of Phosphodiesterase (PDE) Isoforms by this compound

| PDE Isoform | Parameter | Value | Reference |

| PDE1 | Kᵢ | Not specified | N/A |

| PDE2 | Kᵢ | Not specified | N/A |

| PDE3A | Kᵢ | 47.6 µM | [7] |

| PDE4 | Kᵢ | Not specified | N/A |

| PDE5 | Kᵢ | Not specified | N/A |

| PDE10 (GAF Domain) | EC₅₀ | 40 µM | [7] |

| PDE11 | Kᵢ | Not specified | N/A |

Experimental Protocols

In Vitro PKA Kinase Activity Assay (Radioactive)

This protocol describes a method to measure the activity of PKA by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific peptide substrate, Kemptide (LRRASLG).[8][9]

Materials:

-

Purified PKA catalytic subunit or cell lysate containing PKA

-

This compound

-

Kemptide (PKA substrate)

-

[γ-³²P]ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Phosphatase inhibitors (if using cell lysates)

-

20% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing kinase buffer, Kemptide (e.g., 100 µM), and the desired concentration of this compound.

-

Initiate Reaction: Add the PKA enzyme source (purified enzyme or cell lysate) to the reaction mix. To start the phosphorylation reaction, add [γ-³²P]ATP (e.g., 100 µM, with a specific activity of ~100-500 cpm/pmol).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 20% TCA.

-

Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Place the washed P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of PKA (in pmol/min/mg) based on the incorporated ³²P counts, the specific activity of the ATP, and the amount of PKA in the reaction.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (e.g., PKA regulatory subunit) and an analyte (e.g., this compound).[10][11]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Purified PKA regulatory subunit (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of NHS and EDC.

-

Inject the purified PKA regulatory subunit over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of this compound in running buffer over the immobilized ligand surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

-

Dissociation:

-

After the injection of this compound, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

Cell-Based CRE-Luciferase Reporter Assay

This assay measures the activation of the cAMP/PKA signaling pathway in intact cells by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).[12][13]

Materials:

-

HEK293 cells (or other suitable cell line)

-

CRE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the reporter for 24-48 hours.

-

-

Cell Treatment:

-

Treat the transfected cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 4-6 hours) to allow for reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent, which contains the substrate for luciferase (luciferin).

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.

-

Beyond PKA: Other Targets of this compound

While PKA is the primary and most well-characterized target of this compound, it is important to note its interactions with other components of the cAMP signaling pathway.

-

Exchange Protein Directly Activated by cAMP (Epac): this compound can also activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. The relative potency of this compound for PKA versus Epac can vary depending on the specific isoforms and cellular context.

-

Phosphodiesterases (PDEs): As shown in Table 2, this compound can act as a competitive inhibitor of certain PDE isoforms, such as PDE3A.[7] This inhibition of cAMP degradation can contribute to the overall increase in intracellular cAMP signaling. It also binds to the GAF domain of PDE10.[7]

Conclusion

This compound is a powerful pharmacological tool for the investigation of cAMP-mediated signaling pathways. Its ability to potently activate PKA, coupled with its resistance to enzymatic degradation, allows for a sustained and robust stimulation of downstream signaling events. This in-depth guide has provided a detailed overview of its mechanism of action, quantitative interaction data, and practical experimental protocols. A thorough understanding of the molecular interactions of this compound is crucial for its effective application in basic research and for the development of novel therapeutic strategies targeting the cAMP/PKA pathway.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Protein kinase A - Wikipedia [en.wikipedia.org]

- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mechanistic and kinetic analysis of the interactions of the diastereoisomers of adenosine 3',5'-(cyclic)phosphorothioate with purified cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Rp)- and (Sp)-8-piperidino-adenosine 3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]

- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. path.ox.ac.uk [path.ox.ac.uk]

- 11. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

The Role of Sp-cAMPS in Cell Biology: A Technical Guide

Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent and versatile analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Its unique chemical structure, featuring a sulfur substitution on the cyclic phosphate moiety, confers critical experimental advantages, making it an indispensable tool for researchers, scientists, and drug development professionals investigating cAMP-mediated signaling pathways. This guide provides an in-depth overview of this compound, its mechanism of action, its role in key signaling cascades, and detailed experimental considerations.

Core Properties of this compound

This compound is highly valued in cell biology research primarily for two key properties:

-

Resistance to Hydrolysis: The phosphorothioate modification makes this compound considerably more resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs) compared to cAMP, 8-Br-cAMP, or dibutyryl-cAMP.[1] This resistance ensures a more stable and sustained intracellular concentration, allowing for the prolonged activation of cAMP effectors.[2][3]

-

Cell Permeability: this compound exhibits good membrane permeability, comparable to other widely used analogs like 8-Br-cAMP.[1][4] This allows it to be directly applied to cell cultures to study intracellular cAMP signaling without the need for microinjection or other disruptive techniques.[5]

Mechanism of Action and Key Signaling Pathways

This compound functions as a direct agonist of cAMP, mimicking its effects on primary downstream effector proteins.[5] By binding to and activating these proteins, this compound initiates a cascade of cellular events. The major signaling pathways regulated by this compound include those mediated by Protein Kinase A (PKA), Exchange Protein directly Activated by cAMP (Epac), and Cyclic Nucleotide-Gated (CNG) ion channels.[6][7][8]

Protein Kinase A (PKA) Pathway

The most well-characterized target of cAMP is Protein Kinase A (PKA).[7] In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[9][10] The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[10][11] These free catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation.[12][13][14] this compound is a potent activator of both PKA type I and type II isoforms.[15][16]

Exchange Protein directly Activated by cAMP (Epac) Pathway

The discovery of Epac proteins (Epac1 and Epac2) revealed a PKA-independent branch of cAMP signaling.[17][18] Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[3] Upon binding of cAMP (or this compound), Epac undergoes a conformational change that unmasks its GEF activity. This allows it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation.[19] Activated Rap1 and Rap2, in turn, regulate processes such as cell adhesion, exocytosis, and cell-cell junction formation.[20][21] this compound serves as a selective activator for Epac, helping to dissect its functions from those of PKA.[17]

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

HCN channels are ion channels crucial for regulating neuronal excitability and cardiac pacemaker activity.[22][23] These channels are dually gated by membrane hyperpolarization and the direct binding of cyclic nucleotides to a C-terminal cyclic nucleotide-binding domain (CNBD).[23][24] Binding of cAMP or this compound to the CNBD relieves an autoinhibitory mechanism, making it easier for the channel to open in response to hyperpolarization.[24][25] This modulation accelerates channel activation and enhances rhythmic firing in pacemaker cells.[23]

Quantitative Data Summary

The interaction of this compound with its targets can be quantified by various parameters. The following table summarizes key affinity and potency data.

| Target Protein | Parameter | Value | Organism/System | Reference |

| Phosphodiesterase 3A (PDE3A) | Ki | 47.6 µM | Human | [15][16] |

| Phosphodiesterase 10 (PDE10) GAF domain | EC50 | 40 µM | Not Specified | [15][16] |

| Protein Kinase A (PKA) I & II | - | Potent Activator | Not Specified | [15][16] |

| Epac1 | AC50 | ~2.2 µM | Not Specified | [26] |

| Epac2 | AC50 | ~50 µM | Not Specified | [26] |

Note: Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition. EC50 (half-maximal effective concentration) and AC50 (half-maximal activation concentration) indicate the concentration that provokes a response halfway between the baseline and maximum.

Experimental Protocols & Workflows

This compound is a cornerstone reagent for a variety of in vitro and cell-based assays designed to probe the cAMP signaling network.

PKA Activity Assay (In Vitro Kinase Assay)

This protocol provides a general framework for measuring the ability of this compound to activate PKA, which then phosphorylates a specific substrate.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing ATP, MgCl₂, a known PKA substrate (e.g., Kemptide), and purified, inactive PKA holoenzyme.

-

Activation: Aliquot the PKA solution and treat with varying concentrations of this compound (or cAMP as a positive control) to generate a dose-response curve. Incubate for 10-15 minutes at 30°C to allow for holoenzyme dissociation.

-

Kinase Reaction: Initiate the phosphorylation reaction by adding the substrate and [γ-³²P]ATP (or using a non-radioactive method like a fluorescence-based assay). Incubate for a defined period (e.g., 20 minutes) at 30°C.

-

Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity via scintillation counting. For fluorescence assays, measure the change in signal on a plate reader.

-

Data Analysis: Plot the measured kinase activity against the concentration of this compound to determine parameters like EC₅₀.

Epac Activation Assay (Guanine Nucleotide Exchange Assay)

This assay measures the this compound-induced GEF activity of Epac by monitoring the binding of a fluorescent GTP analog to Rap.

Methodology:

-

Reagent Preparation: Purify recombinant Epac and Rap1 proteins. Prepare a reaction buffer containing HEPES, NaCl, and MgCl₂.

-

Loading Rap: Pre-load Rap1 with a fluorescent, non-hydrolyzable GDP analog, such as mant-GDP, by incubating them together. Remove excess unbound mant-GDP.

-

Activation & Exchange: In a microplate well, combine the Rap1-mant-GDP complex with Epac. Add varying concentrations of this compound to activate Epac.

-

Initiation: Initiate the exchange reaction by adding a large molar excess of non-fluorescent GTP.

-

Detection: Monitor the decrease in fluorescence over time using a fluorescence plate reader. As active Epac catalyzes the exchange of mant-GDP for GTP, the fluorescent mant-GDP is released from Rap1, causing a decrease in the fluorescence signal.

-

Data Analysis: Calculate the initial rate of nucleotide exchange for each this compound concentration. Plot these rates against concentration to determine the AC₅₀.

Cell-Based Permeability Assay

This protocol outlines how this compound can be used to investigate the role of cAMP signaling in regulating endothelial barrier function.

Methodology:

-

Cell Culture: Culture endothelial cells (e.g., HUVECs) on a porous transwell insert until a confluent monolayer is formed.

-

Treatment: Treat the endothelial monolayers with a defined concentration of this compound (e.g., 200 µM) added to the culture medium.[27] Include control groups (vehicle only) and potentially a PKA inhibitor (e.g., Rp-cAMPS) to confirm the signaling pathway.[27]

-

Permeability Measurement: Add a tracer molecule (e.g., FITC-labeled albumin) to the upper chamber of the transwell insert.

-

Sampling: At various time points (e.g., every 10-15 minutes), collect samples from the lower chamber.

-

Detection: Measure the concentration of the tracer molecule in the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the permeability coefficient based on the rate of tracer passage across the monolayer. Compare the permeability of this compound-treated cells to control cells to determine the effect of cAMP pathway activation on barrier integrity.

Conclusion

This compound is a powerful and specific pharmacological tool that has been instrumental in advancing our understanding of cAMP signaling. Its resistance to enzymatic degradation and its ability to permeate cell membranes make it a superior alternative to native cAMP for a wide range of experimental applications. By potently activating key effectors like PKA and Epac, this compound allows researchers to selectively probe their downstream pathways, contributing significantly to basic cell biology research and the identification of novel therapeutic targets in drug development.

References

- 1. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Cell-permeable non-hydrolyzable cAMP derivatives as tools for analysis of signaling pathways controlling gene regulation in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 8. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 9. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scbt.com [scbt.com]

- 18. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. "REGULATION OF HCN CHANNEL FUNCTION BY DIRECT cAMP BINDING AND SINGLET " by Vinaykumar Idikuda [scholarscompass.vcu.edu]

- 23. Molecular mechanism of cAMP modulation of HCN pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytoplasmic cAMP-sensing domain of hyperpolarization-activated cation (HCN) channels uses two structurally distinct mechanisms to regulate voltage gating - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hippocampal cAMP regulates HCN channel function on two time scales with differential effects on animal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Sp-cAMPS: A Technical Guide to its Phosphodiesterase Resistance and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent and versatile analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Its utility in research and potential therapeutic applications stems from two key properties: profound resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) and significant metabolic stability. This technical guide provides an in-depth analysis of these characteristics, summarizing available data, detailing relevant experimental protocols, and illustrating the underlying biochemical pathways.

Introduction to this compound and its Significance

Cyclic AMP is a critical intracellular signaling molecule involved in a vast array of physiological processes, including metabolism, gene transcription, and cell proliferation. The cellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by a large and diverse superfamily of phosphodiesterases (PDEs). The transient nature of cAMP signaling, due to its rapid hydrolysis by PDEs, can pose challenges for experimental studies aiming to elucidate its downstream effects.

This compound is a diastereomer of adenosine-3',5'-cyclic monophosphorothioate where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom in the Sp configuration. This modification renders the molecule highly resistant to enzymatic degradation by PDEs, effectively prolonging and stabilizing the cAMP signal. This property, combined with its ability to activate cAMP-dependent protein kinase A (PKA), makes this compound an invaluable tool for investigating cAMP-mediated signaling pathways. Furthermore, its stability makes it a more reliable agent in experimental settings compared to the rapidly hydrolyzed native cAMP.

Phosphodiesterase (PDE) Resistance of this compound

Instead of being a readily hydrolyzed substrate, this compound can act as a competitive inhibitor of some PDE isoforms. For instance, it has been shown to be a potent competitive inhibitor of PDE3A with a reported Ki of 47.6 µM.

Quantitative Data on PDE Interaction

The following table summarizes the available data on the interaction of this compound and the native substrate, cAMP, with various phosphodiesterase families. It is important to note the limited availability of direct hydrolysis data for this compound, with its effect often being characterized by its inhibitory constant (Ki) rather than its Michaelis-Menten constant (Km) or maximal velocity (Vmax).

| PDE Family | Substrate/Inhibitor | Km (cAMP) | Ki (this compound) | Notes |

| PDE3 | cAMP | < 1 µM | 47.6 µM | This compound acts as a potent competitive inhibitor. |

| PDE4 | cAMP | 2-4 µM | - | This compound is known to be highly resistant to hydrolysis by PDE4. |

| PDE7 | cAMP | ~0.2 µM | - | This compound is expected to be highly resistant. |

| PDE8 | cAMP | < 0.15 µM | - | This compound is expected to be highly resistant. |

Data for cAMP Km values are compiled from various sources. The Ki value for this compound with PDE3A is from a single report. The lack of specific hydrolysis data for this compound across other PDE families is a notable data gap in the literature.

Stability of this compound

Beyond its enzymatic resistance, the chemical stability of this compound is a crucial factor for its reliable use in experimental and developmental settings. The sodium salt form of this compound is noted to have enhanced water solubility and stability[3].

Storage and Handling Recommendations

To ensure the integrity of this compound, proper storage and handling are essential. For long-term storage, it is recommended to keep the compound in a freezer, preferably in a freeze-dried form. This precaution is advised to prevent potential oxidation processes that could lead to the formation of cAMP. While this compound exhibits sufficient stability at room temperature for short-term handling and shipment, prolonged exposure to ambient conditions should be avoided.

Quantitative Stability Data

Currently, there is a lack of publicly available, detailed quantitative studies on the chemical stability of this compound, such as its half-life under various pH and temperature conditions. Researchers should be mindful of this when designing long-term experiments in aqueous solutions.

Experimental Protocols

The following sections provide detailed methodologies for assessing the phosphodiesterase resistance and chemical stability of cAMP analogs like this compound.

Phosphodiesterase Activity Assay

Several methods can be employed to determine the rate of hydrolysis of cyclic nucleotides by PDEs. A common and sensitive method is the radioassay.

Objective: To quantify the rate of hydrolysis of a cAMP analog by a specific PDE isoform.

Materials:

-

Purified PDE enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP and this compound

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom phosphodiesterase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, a known concentration of the purified PDE enzyme, and the substrate ([³H]-cAMP mixed with a desired concentration of unlabeled cAMP or this compound).

-

Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20% to maintain initial velocity conditions.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Conversion to Adenosine: Add snake venom phosphodiesterase to the reaction mixture and incubate at 37°C for 15 minutes. This enzyme will hydrolyze the [³H]-AMP product to [³H]-adenosine.

-

Separation: Add a slurry of the anion-exchange resin to the tubes. The resin will bind the unreacted charged [³H]-cAMP, while the uncharged [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Calculation: The amount of [³H]-adenosine detected is proportional to the amount of cAMP hydrolyzed. Calculate the specific activity of the PDE enzyme. By comparing the hydrolysis rates of cAMP and this compound, the resistance of the analog can be quantified.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify the parent compound (this compound) from its potential degradation products.

Objective: To assess the chemical stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and a buffer such as phosphate or formate)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Temperature-controlled incubator and light chamber

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from potential degradation products, including cAMP and adenosine. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat an this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures.

-

Photostability: Expose a solution of this compound to UV light.

-

-

Sample Analysis: At various time points during the forced degradation studies, withdraw samples, neutralize if necessary, and inject them into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products. The rate of degradation (and thus the half-life) can be calculated under each stress condition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.

Caption: cAMP signaling pathway and the role of this compound.

Caption: Workflow for a phosphodiesterase radioassay.

Caption: Workflow for a stability-indicating HPLC study.

Conclusion

This compound is an indispensable tool for the study of cAMP-mediated signaling. Its defining characteristic is a profound resistance to hydrolysis by phosphodiesterases, which allows for the sustained activation of cAMP-dependent pathways in experimental systems. This, coupled with its metabolic stability, ensures reproducible and reliable results. While there is a need for more comprehensive quantitative data on its interaction with the full spectrum of PDE isoforms and its chemical stability under diverse conditions, the available information and established experimental protocols underscore its value for researchers, scientists, and drug development professionals. The continued use of this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of cAMP in health and disease.

References

Sp-cAMPS: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Application of Sp-Adenosine-3',5'-cyclic monophosphorothioate as a Potent Research Tool in Cellular Signaling

Introduction

Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a powerful investigative tool for researchers in cell biology, pharmacology, and drug development. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying cAMP-mediated signaling pathways. By virtue of its unique properties, particularly its resistance to hydrolysis by phosphodiesterases (PDEs), this compound offers a reliable method for sustained activation of key downstream effectors of cAMP, most notably Protein Kinase A (PKA).

Mechanism of Action

This compound is the diastereomer of adenosine-3',5'-cyclic monophosphorothioate that acts as a potent agonist at the cAMP binding sites on the regulatory subunits of PKA.[1] The substitution of a sulfur atom for a non-bridging oxygen in the cyclic phosphate moiety renders the molecule significantly more resistant to degradation by PDEs compared to its natural counterpart, cAMP.[2] This resistance ensures a prolonged and stable activation of PKA, allowing for robust and reproducible experimental outcomes.

Upon binding to the regulatory subunits of the inactive PKA holoenzyme, this compound induces a conformational change that leads to the dissociation of the catalytic subunits.[3] These freed catalytic subunits are then able to phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby initiating a cascade of cellular events.

Quantitative Data

The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.

| Parameter | Value | Notes |

| PKA Activation | This compound is a potent activator of both PKA type I and type II isoforms.[4] | |

| Ka (PKA I) | ~10-fold lower affinity than cAMP | The activation constant (Ka) for PKA type I is approximately 10-fold higher (lower affinity) than that of cAMP.[5] Precise values can vary depending on the specific isoform and assay conditions. |

| Ka (PKA II) | Data not available | Specific activation constants for PKA type II isoforms are not readily available in the reviewed literature. |

| Binding Affinity | This compound binds to the regulatory subunits of PKA. | |

| Kd (PKA Regulatory Subunits) | Data not available | Specific dissociation constants (Kd) for the different regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ) are not consistently reported. |

| Effective Concentration | 1-200 µM | The effective concentration in cell culture experiments can vary widely depending on the cell type, experimental duration, and the specific endpoint being measured.[6] A common starting point is in the low micromolar range. |

| Phosphodiesterase Inhibition | This compound can act as a competitive inhibitor of some phosphodiesterases. | |

| Ki (PDE3A) | 47.6 µM | This compound is a potent competitive inhibitor of PDE3A.[4] |

| Other Targets | This compound can also interact with other cAMP-binding proteins. | |

| EC50 (PDE10 GAF domain) | 40 µM | This compound binds to the GAF domain of PDE10.[4] |

Signaling Pathways

This compound is instrumental in elucidating cAMP-mediated signaling cascades. The primary pathway involves the activation of PKA and the subsequent phosphorylation of downstream targets.

References

- 1. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 2. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]

- 3. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Resilient Agonist: A Technical Guide to Sp-cAMPS vs. Endogenous cAMP

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous and pivotal second messenger, orchestrating a vast array of physiological responses.[1][2][3] However, its transient nature, governed by rapid enzymatic degradation, presents significant challenges for researchers seeking to elucidate its downstream effects. To overcome this, scientists have developed stable analogs, among which Sp-cAMPS has emerged as a powerful tool. This guide provides an in-depth technical comparison of this compound and its endogenous counterpart, cAMP, focusing on their structural differences, mechanisms of action, and metabolic fates.

Core Differences: Structure, Stability, and Function

The fundamental distinction between this compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) and endogenous cAMP lies in a single atomic substitution within the cyclic phosphate ring. In this compound, one of the non-bridging oxygen atoms is replaced by a sulfur atom in the "Sp" stereochemical configuration.[4][5][6] This seemingly minor alteration has profound consequences for the molecule's stability and utility in experimental settings.

Metabolic Stability: Resisting Degradation

The primary advantage of this compound is its marked resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP to 5'-AMP and terminating its signal.[7][8] The phosphorothioate modification sterically hinders the enzymatic cleavage of the 3',5'-phosphodiester bond, leading to a significantly prolonged intracellular half-life. This sustained activity allows researchers to study the long-term effects of elevated cAMP signaling without the confounding variable of rapid degradation. Endogenous cAMP, in contrast, is swiftly hydrolyzed by a diverse family of PDEs, ensuring a transient and tightly regulated signal.[9][10][11]

Mechanism of Action: A Potent PKA Activator

Both endogenous cAMP and this compound exert their primary effects by activating cAMP-dependent Protein Kinase A (PKA).[1][2][12] The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits.[2][7] The binding of four molecules of cAMP (two to each R subunit) induces a conformational change that causes the release of the active C subunits.[7][13] These catalytic subunits are then free to phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and triggering cellular responses.[1][2][7]

This compound functions as a potent PKA agonist, effectively mimicking the action of endogenous cAMP in activating the kinase.[12][14] Its stable nature ensures a sustained activation of PKA, making it an invaluable tool for dissecting PKA-dependent signaling pathways.

Quantitative Comparison

The interactions of cAMP and its analog with their target proteins can be quantified to highlight their differences in affinity and susceptibility to degradation.

| Parameter | Endogenous cAMP | This compound | Significance for Researchers |

| PKA Holoenzyme Affinity (Kd) | ~2.9 µM[15] | Potent activator; specific Kd values vary but acts as a strong agonist[12][14] | This compound effectively activates PKA, mimicking the endogenous ligand. |

| PDE Hydrolysis | Rapidly hydrolyzed by various PDE families[8][9] | Highly resistant to hydrolysis[4] | This compound provides a sustained elevation of the cAMP signal for experimental studies. |

| PDE Km (for cAMP) | Varies by PDE isoform (e.g., PDE3: 0.15–0.38 µM, PDE4: 1.2–5.2 µM)[9][16] | Acts as a competitive inhibitor of some PDEs (e.g., Ki of 47.6 µM for PDE3A)[12] | The resistance of this compound to hydrolysis is a key feature, and it can also inhibit certain PDEs at higher concentrations. |

Visualizing the Molecular Interactions and Pathways

To better understand these concepts, the following diagrams illustrate the key structures, pathways, and experimental workflows.

Experimental Protocols

The distinct properties of this compound and endogenous cAMP necessitate specific experimental designs. Below are outlines of key methodologies used in their study.

Protocol 1: In Vitro PKA Activation Assay

Objective: To compare the ability of endogenous cAMP and this compound to activate purified PKA.

Materials:

-

Purified PKA holoenzyme

-

cAMP and this compound stock solutions

-

Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM ATP)

-

PKA-specific peptide substrate (e.g., Kemptide)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter and fluid

Methodology:

-

Prepare serial dilutions of both cAMP and this compound in assay buffer.

-

In a microcentrifuge tube, combine the purified PKA holoenzyme with varying concentrations of either cAMP or this compound. Incubate for 10 minutes at 30°C to allow for binding and activation.

-

Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 30°C.

-

Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated peptide.

-

Wash the papers extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the measured kinase activity against the concentration of cAMP or this compound to determine the activation constant (Kₐ) for each compound.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

Objective: To demonstrate the resistance of this compound to hydrolysis by PDEs compared to endogenous cAMP.

Materials:

-

Purified PDE enzyme (e.g., PDE4)

-

cAMP and this compound stock solutions

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

[³H]-cAMP and [³H]-Sp-cAMPS (optional, for radiolabeling)

-

Snake venom nucleotidase (for converting AMP to adenosine)

-

Anion-exchange resin (e.g., Dowex)

-

Luminescence-based assay kits (e.g., PDE-Glo™) are a common non-radioactive alternative.[17][18]

Methodology (using a luminescence-based kit): [17][18]

-

Set up parallel reactions in a 96-well plate.

-

To each well, add the PDE enzyme in the appropriate reaction buffer.

-

Add either cAMP or this compound to the respective wells to initiate the reaction. Include a no-enzyme control.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a termination buffer containing a potent PDE inhibitor (e.g., IBMX).[17]

-

Add the detection solution, which contains ATP and PKA. The remaining cyclic nucleotide will be used by PKA to consume ATP.

-

Add a kinase-detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of remaining ATP.

-

Measure luminescence using a plate reader. A lower luminescent signal indicates higher PDE activity (more cAMP/Sp-cAMPS was hydrolyzed, leaving less to drive the PKA reaction and consume ATP).

-

Compare the signals from the cAMP and this compound reactions to demonstrate the latter's resistance to hydrolysis.

Conclusion

This compound serves as an indispensable tool for researchers in cell biology and pharmacology. Its structural modification confers profound resistance to enzymatic degradation, allowing for sustained activation of the PKA signaling pathway. This stability contrasts sharply with the tightly regulated, transient nature of endogenous cAMP. By understanding these core differences and employing appropriate experimental designs, scientists can effectively leverage this compound to unravel the complex and far-reaching roles of cAMP signaling in health and disease.

References

- 1. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 2. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein kinase A - Wikipedia [en.wikipedia.org]

- 8. Phosphodiesterases [sigmaaldrich.com]

- 9. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]

- 10. news-medical.net [news-medical.net]

- 11. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. youtube.com [youtube.com]

- 14. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. PDE-Glo™ Phosphodiesterase Assay [promega.kr]

Sp-cAMPS: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, membrane-permeable, and phosphodiesterase-resistant analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] Due to its stability and ability to mimic endogenous cAMP, this compound serves as an invaluable tool for elucidating the complex downstream signaling networks regulated by cAMP. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, quantitative data on its activity, and detailed experimental methodologies for its application in research.

The intracellular signaling cascades initiated by cAMP are primarily mediated by two distinct families of effector proteins: the well-established cAMP-dependent Protein Kinase A (PKA) and the more recently discovered Exchange Protein directly Activated by cAMP (Epac).[3][4][5] this compound is a potent activator of both PKA and Epac, enabling researchers to probe their distinct and overlapping cellular functions.[1][4][6]

Core Downstream Signaling Pathways

The Protein Kinase A (PKA) Pathway

The PKA pathway is the classical route for cAMP signaling.[7] PKA exists as an inactive heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP, or its analog this compound, to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[7][8][9] These active C-subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, modulating their activity and triggering a wide array of cellular responses.[10]

Key downstream events of PKA activation include:

-

Metabolic Regulation: PKA plays a central role in regulating glycogen, sugar, and lipid metabolism.[7]

-

Gene Transcription: Activated PKA catalytic subunits can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding protein (CREB).[10][11] Phosphorylated CREB binds to cAMP Response Elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[12][13] This mechanism is crucial for long-term cellular changes.[7]

-

Ion Channel Regulation: PKA directly phosphorylates various ion channels, altering their gating properties and influencing membrane potential and cellular excitability.[14][15] For instance, PKA-mediated phosphorylation can increase the open probability of certain sodium channels and modulate potassium and calcium channel activity.[14][15][16]

The Exchange Protein directly Activated by cAMP (Epac) Pathway

Epac proteins (Epac1 and Epac2) function as guanine nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[3][6] Unlike PKA, Epac proteins are single polypeptide chains that contain both regulatory cAMP-binding domains and catalytic GEF domains.[3][17] In the absence of cAMP, Epac adopts an auto-inhibited conformation. The binding of this compound to the regulatory domain induces a conformational change that relieves this auto-inhibition, activating the GEF domain.[4][17] Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, switching them to their active, signal-transducing state.[6][17]

Key downstream events of Epac activation include:

-

Cell Adhesion and Junctions: Epac-Rap signaling is a key regulator of integrin-mediated cell adhesion and the stability of cell-cell junctions.

-

Exocytosis: Epac is involved in regulating secretion and exocytosis in various cell types, including pancreatic β-cells and neurons.

-

Cell Proliferation and Differentiation: The Epac pathway can influence cell growth, division, and differentiation, often in a cell-type-specific manner.[6][18]

-

Actin Cytoskeleton Dynamics: Activated Rap proteins influence the organization and dynamics of the actin cytoskeleton.[18]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound activity, providing a basis for experimental design and data interpretation.

| Parameter | Target/Effect | Value | Organism/System | Reference |

| Ki | Phosphodiesterase (PDE3A) Inhibition | 47.6 µM | Human Platelet | [1] |

| EC50 | PDE10 GAF Domain Binding | 40 µM | Not Specified | [1] |

| EC50 | Substance P Release (via PKA/Epac) | ~706 pM (high affinity phase) | Rat Spinal Cord | [19] |

| EC50 | Substance P Release (via PKA/Epac) | ~392 µM (low affinity phase) | Rat Spinal Cord | [19] |

| Effective Conc. | PKA Activation (Albumin Permeability) | 200 µM | Endothelial Monolayers | [20] |

| Effective Conc. | Working Memory Modulation (in vivo) | 1 µg/µL (infusion) | Mouse Prefrontal Cortex | [1] |

Experimental Protocols & Methodologies

Studying the effects of this compound involves a range of biochemical and cell-based assays. Below are outlines of common experimental protocols.

PKA Activity Assay (Kinase Assay)

This protocol measures the ability of activated PKA to phosphorylate a specific substrate.

-

Objective: To quantify PKA catalytic activity in cell lysates following treatment with this compound.

-

Methodology:

-

Cell Treatment: Culture cells to desired confluency and treat with various concentrations of this compound for a specified time course.

-

Lysate Preparation: Wash cells with cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.

-

Kinase Reaction: Incubate a portion of the cell lysate with a PKA-specific substrate (e.g., Kemptide), ATP (often radiolabeled [γ-³²P]ATP or with a fluorescent tag), and a reaction buffer.

-

Detection: Measure the incorporation of the phosphate group into the substrate. This can be done via scintillation counting for radioactivity or by using phosphospecific antibodies in an ELISA or Western blot format.

-

Data Analysis: Compare the kinase activity in this compound-treated samples to untreated controls.

-

Epac Activity Assay (GEF Assay)

This protocol measures the activation of Rap1, the direct downstream target of Epac.

-

Objective: To quantify the level of active, GTP-bound Rap1 in response to this compound.

-

Methodology:

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Lysis: Lyse cells in a buffer designed to preserve GTP-bound proteins.

-

Pull-down Assay: Incubate cell lysates with a recombinant protein containing the Rap-binding domain (RBD) of a Rap effector (e.g., RalGDS-RBD) that is conjugated to agarose or magnetic beads. This domain specifically binds to active Rap-GTP.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins and analyze the amount of Rap1 using SDS-PAGE and Western blotting with a Rap1-specific antibody.

-

Data Analysis: Quantify the band intensity of pulled-down Rap1 and compare it to the total Rap1 in the initial lysate to determine the percentage of activation.

-

Gene Expression Analysis (CREB-mediated Transcription)

This protocol measures changes in the transcription of PKA target genes.

-

Objective: To assess the effect of this compound on the expression of genes containing cAMP Response Elements (CREs).

-

Methodology:

-

Cell Treatment: Treat cells with this compound for a longer duration (e.g., 2-24 hours) to allow for transcriptional changes.

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

Quantitative PCR (qPCR):

-

Reverse transcribe the RNA into cDNA.

-

Perform qPCR using primers specific for known CREB target genes (e.g., c-fos, NR4A1).

-

Normalize the expression levels to a housekeeping gene.

-

-

Reporter Assay (Alternative):

-

Transfect cells with a plasmid containing a luciferase or fluorescent reporter gene under the control of a promoter with multiple CRE sites.

-

Treat transfected cells with this compound.

-

Measure reporter protein activity (e.g., luminescence) as an indicator of CREB-mediated transcription.

-

-

Data Analysis: Calculate the fold change in gene expression or reporter activity in treated cells relative to controls.

-

This compound is a powerful pharmacological tool for activating cAMP-mediated signaling. Its ability to potently and specifically engage both PKA and Epac pathways, combined with its resistance to degradation, makes it ideal for dissecting the intricate roles of these cascades in cellular physiology and pathophysiology. By employing the quantitative data and experimental frameworks provided in this guide, researchers can effectively design and interpret experiments to further unravel the complexities of cAMP signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]

- 3. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. portlandpress.com [portlandpress.com]

- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase A - Wikipedia [en.wikipedia.org]

- 8. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G-protein, cAMP, and Ion Channel Opening [web.williams.edu]

- 15. Effects of phosphorylation on ion channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of ion channel modulation by cAMP in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology [mdpi.com]

- 18. Subcellular Organization of the cAMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Investigating the Cell Permeability of Sp-cAMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cell permeability of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a key cell-permeable activator of Protein Kinase A (PKA). This document provides a comprehensive overview of its mechanism of action, methods for assessing its cellular uptake, and the downstream signaling events it triggers.

Introduction to this compound

This compound is a widely used analog of cyclic adenosine monophosphate (cAMP). Its sulfur substitution at the axial position of the cyclophosphate ring confers resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP. This resistance, combined with its increased lipophilicity compared to cAMP, allows it to readily cross cell membranes and activate PKA, making it a valuable tool for studying cAMP-mediated signaling pathways.

Cell Permeability of this compound

The cell permeability of this compound is a critical factor in its efficacy as a research tool. While direct quantitative comparisons across a wide range of cell lines are not extensively documented in a single repository, evidence from various studies indicates its effective penetration into cells.

One study on a derivative, 6-thioethyl-purineriboside 3',5'-monophosphorothioate, Sp-isomer (Sp-6SEtcPuMPS), in Dictyostelium cells provides a quantitative insight. An extracellular concentration of 30 µM resulted in an intracellular concentration of 1 µM, sufficient to activate PKA[1]. The permeability of this compound is often considered comparable to that of another commonly used cAMP analog, 8-Bromo-cAMP (8-Br-cAMP).

Table 1: Summary of this compound Permeability Characteristics

| Parameter | Description | Reference |

| General Permeability | Considered a cell-permeable cAMP analog. | [2] |

| Comparative Permeability | Permeability is comparable to 8-Br-cAMP. | |

| Resistance to Degradation | Exhibits high resistance to hydrolysis by phosphodiesterases. | [2] |

| Quantitative Example (Derivative) | An extracellular concentration of 30 µM of Sp-6SEtcPuMPS leads to a 1 µM intracellular concentration in Dictyostelium cells. | [1] |

Experimental Protocols for Assessing Cell Permeability

Determining the intracellular concentration of this compound is essential for understanding its dose-dependent effects. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.

General Protocol for Quantifying Intracellular this compound using HPLC

This protocol outlines the general steps for measuring the intracellular concentration of this compound.

Experimental Workflow for this compound Quantification

Caption: Workflow for quantifying intracellular this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in culture dishes.

-

Once the cells reach the desired confluency, replace the medium with fresh medium containing a known concentration of this compound.

-

Incubate for the desired time period.

-

-

Extraction:

-

Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Lyse the cells to release intracellular contents. This can be achieved by adding ice-cold perchloric acid, followed by mechanical disruption, or by sonication[3].

-

Centrifuge the cell lysate to pellet cellular debris.

-

Carefully collect the supernatant, which contains the intracellular this compound.

-

-

HPLC Analysis:

-

Inject a known volume of the supernatant into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a suitable mobile phase to separate this compound from other cellular components.

-

Detect the eluted this compound using a UV detector at its maximum absorbance wavelength.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

-

This compound Signaling Pathway

Upon entering the cell, this compound directly activates PKA, initiating a signaling cascade that leads to the phosphorylation of various downstream target proteins.

Activation of PKA

PKA is a tetrameric enzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of two cAMP molecules (or this compound) to each R subunit induces a conformational change, causing the release of the active C subunits.

Downstream Substrate Phosphorylation

The activated PKA catalytic subunits then phosphorylate a multitude of substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr). This phosphorylation event alters the activity, localization, or stability of the target proteins, thereby mediating the cellular response.

One of the most well-characterized downstream targets of PKA is the transcription factor cAMP response element-binding protein (CREB) . Phosphorylation of CREB at Serine 133 is a critical step in the activation of gene transcription[1][4][5].

This compound Signaling Pathway

Caption: this compound activates the PKA signaling pathway.

Key Downstream Targets of PKA Activated by this compound:

Phosphoproteomic studies have identified numerous substrates of PKA, highlighting the diverse cellular processes regulated by cAMP signaling. While a comprehensive list is extensive and cell-type specific, some key categories of PKA substrates include:

-

Transcription Factors: CREB, ATF1

-

Enzymes involved in metabolism: Glycogen synthase, Phosphorylase kinase

-

Ion Channels: L-type calcium channels, CFTR

-

Cytoskeletal Proteins: VASP, Myosin light chain kinase

-

Signaling Proteins: Phosphodiesterases (in a feedback loop)

Conclusion

This compound is a powerful tool for dissecting the intricacies of cAMP/PKA signaling pathways. Its ability to permeate cell membranes and potently activate PKA allows researchers to bypass receptor-level stimulation and directly probe the downstream consequences of elevated intracellular cAMP. A thorough understanding of its cell permeability and the experimental methods to quantify its uptake is crucial for the accurate interpretation of experimental results. Further phosphoproteomic analyses will continue to expand our knowledge of the vast network of proteins regulated by this important signaling cascade.

References

- 1. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HeLa cells express cAMP-inhibitable sodium-dependent phosphate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoproteomic Analysis as an Approach for Understanding Molecular Mechanisms of cAMP-Dependent Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKA Substrates [esbl.nhlbi.nih.gov]

- 5. Frontiers | Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells [frontiersin.org]

The Role of Sp-cAMPS in Differentiating Protein Kinase A Isoform Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine 3',5'-monophosphate (cAMP) is a ubiquitous second messenger that primarily functions through the activation of cAMP-dependent protein kinase (PKA). PKA exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[1][2] The existence of four genetically distinct regulatory subunit isoforms (RIα, RIβ, RIIα, and RIIβ) gives rise to different PKA holoenzymes (Type I and Type II), which exhibit unique biochemical properties and subcellular localizations.[3][4] This isoform diversity allows for precise spatiotemporal control of cellular processes. Dissecting the specific roles of each PKA isoform is crucial for understanding signal transduction and for developing targeted therapeutics. Phosphorothioate analogs of cAMP, particularly the diastereomers Sp-cAMPS and Rp-cAMPS, have emerged as indispensable chemical tools for this purpose. This guide details the application of this compound in studying PKA isoforms, presenting quantitative data, experimental protocols, and signaling pathway diagrams to facilitate advanced research in this field.

Introduction to PKA Isoforms and cAMP Analogs

The PKA signaling pathway is a central regulator of numerous cellular functions, including metabolism, gene transcription, and cell growth.[5][6] The inactive PKA holoenzyme is a tetramer (R₂C₂) which, upon binding of four cAMP molecules, dissociates to release the two active catalytic subunits.[7]

The two major types of PKA holoenzymes are distinguished by their regulatory subunits:

-

PKA Type I (PKA-I): Contains RIα or RIβ subunits.

-

PKA Type II (PKA-II): Contains RIIα or RIIβ subunits.

These isoforms differ in their expression patterns, subcellular localization via A-Kinase Anchoring Proteins (AKAPs), and their affinity for cAMP.[3][4] This compartmentalization is key to signaling specificity.[4]

To investigate the distinct functions of these isoforms, researchers utilize stereoisomers of adenosine 3',5'-cyclic monophosphorothioate (cAMPS), where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by sulfur. This modification creates a chiral center at the phosphorus atom, resulting in two diastereomers:

-

This compound (Adenosine 3',5'-cyclic S-monophosphorothioate): This isomer acts as a potent agonist , mimicking the action of cAMP to activate PKA.[2][8]

-

Rp-cAMPS (Adenosine 3',5'-cyclic R-monophosphorothioate): This isomer acts as a competitive antagonist , binding to the regulatory subunits without causing the release of the catalytic subunits, thereby inhibiting PKA activation.[2][8][9]

The resistance of these phosphorothioate analogs to hydrolysis by phosphodiesterases (PDEs) makes them particularly valuable for in vitro and in-cellulo studies.

Mechanism of Action and Isoform Selectivity

This compound activates PKA by binding to the two tandem cyclic nucleotide-binding domains (CNB-A and CNB-B) on the regulatory subunits. This binding induces a conformational change that lowers the affinity of the regulatory dimer for the catalytic subunits, leading to their dissociation and activation.[10]

Conversely, Rp-cAMPS binds to the regulatory subunits but fails to induce the necessary conformational change for catalytic subunit release.[9] It effectively locks the holoenzyme in an inactive state.[9]

While this compound is a general PKA activator, derivatives with modifications at the C2, C6, or C8 positions of the adenine ring can exhibit significant selectivity for PKA-I versus PKA-II isoforms. This selectivity arises from subtle structural differences in the cAMP-binding domains between RI and RII subunits. For instance, studies have shown that N6-substituted cAMP analogs preferentially activate RIIβ holoenzymes, whereas C8-substituted analogs are more effective at activating RIα holoenzymes.

Quantitative Data: Isoform-Selective Activation

The efficacy of cAMP analogs in activating PKA isoforms is typically quantified by the half-maximal effective concentration (EC₅₀). The data below, compiled from literature, demonstrates the differential activation of PKA RIα and RIIβ holoenzymes by various cAMP analogs. Lower EC₅₀ values indicate higher potency.

| Compound | Modification | Target Isoform | EC₅₀ (nM) | Selectivity (Fold RIIβ vs RIα) |

| cAMP | None | RIα | 35 | - |

| RIIβ | 18 | 1.9x for RIIβ | ||

| This compound | Phosphorothioate | RIα | Data not available in this format | - |

| RIIβ | Data not available in this format | - | ||

| 8-Br-cAMP | C8-Bromo | RIα | 120 | - |

| RIIβ | 220 | 1.8x for RIα | ||

| N⁶-Benzoyl-cAMP | N6-Benzoyl | RIα | 1200 | - |

| RIIβ | 150 | 8.0x for RIIβ | ||

| HE33 | N6-Substituted | RIα | 1700 | - |

| RIIβ | 190 | 9.0x for RIIβ |

Table compiled from data presented in referenced literature. EC₅₀ values can vary based on assay conditions. The study by Gjertsen et al. (1995) provides extensive tables of Ka values for various analogs, which can be consulted for more detailed comparisons.

Visualizing PKA Signaling and Experimental Design

PKA Activation Signaling Pathway

The following diagram illustrates the canonical PKA signaling pathway and the points of action for this compound and Rp-cAMPS.

Caption: PKA signaling pathway showing activation by cAMP and modulation by Sp/Rp-cAMPS.

Sp/Rp-cAMPS Diastereomer Relationship

The agonist versus antagonist activity of cAMPS analogs is determined by the stereochemistry at the phosphorus atom.

Caption: Relationship between cAMPS diastereomers and their opposing effects on PKA activity.

Experimental Workflow: Differentiating PKA-I and PKA-II Roles

This workflow demonstrates how isoform-selective cAMP analogs can be used to determine which PKA type mediates a specific cellular response.

Caption: Workflow for using selective this compound analogs to identify isoform-specific signaling.

Experimental Protocols

In Vitro PKA Activity Assay (Kemptide Phosphorylation)

This protocol measures the phosphotransferase activity of PKA using a specific peptide substrate, Kemptide.

Principle: Active PKA catalytic subunits transfer the γ-phosphate from [γ-³²P]ATP to the serine residue in the Kemptide peptide (LRRASLG). The amount of incorporated radiolabel is proportional to PKA activity.

Materials:

-

Purified PKA holoenzyme or cell lysate containing PKA

-

This compound analog of interest

-

Kemptide peptide substrate

-

[γ-³²P]ATP

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

-

ATP Solution: 100 µM ATP in Assay Buffer, spiked with [γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and vials

Procedure:

-

Prepare Reactions: In microcentrifuge tubes on ice, prepare triplicate reactions for each condition (e.g., basal, +cAMP, +this compound analog).

-

Add 10 µL of Assay Buffer.

-

Add 10 µL of the PKA enzyme source (e.g., 25-100 ng purified enzyme or 10-200 µg of cell lysate).

-

Add 10 µL of the activator solution (buffer for basal, cAMP, or this compound analog at desired concentrations). Pre-incubate for 5 minutes at 30°C.

-

-

Initiate Kinase Reaction: Start the reaction by adding 10 µL of the [γ-³²P]ATP Solution.

-

Incubate: Incubate the tubes at 30°C for 10 minutes. The reaction should be linear within this timeframe.

-